Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate)
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Overview
Description
Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) is a synthetic organic compound with the molecular formula C({17})H({14})F({6})O({6})S(_{2}). It is characterized by the presence of two trifluoromethanesulfonate groups attached to a propane-2,2-diylbis(4,1-phenylene) backbone. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) typically involves the reaction of propane-2,2-diylbis(4,1-phenylene) with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Temperature: 0°C to room temperature.
Catalyst: A base such as pyridine or triethylamine to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate groups are excellent leaving groups, making the compound highly reactive towards nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, the phenylene groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the nucleophile or reagent used. For example, reaction with an alcohol would yield an ether, while reaction with an amine would produce an amide.
Scientific Research Applications
Chemistry
In chemistry, propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) is used as a reagent for introducing trifluoromethanesulfonate groups into organic molecules. This modification can enhance the reactivity and stability of the target compounds.
Biology and Medicine
In biological and medical research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions
Industry
Industrially, this compound is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics like durability and resistance to chemicals.
Mechanism of Action
The mechanism by which propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) exerts its effects involves the activation of the phenylene groups through the electron-withdrawing trifluoromethanesulfonate groups. This activation makes the phenylene groups more susceptible to nucleophilic attack, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Propane-2,2-diylbis(4,1-phenylene) bis(methanesulfonate)
- Propane-2,2-diylbis(4,1-phenylene) bis(ethanesulfonate)
Uniqueness
Compared to similar compounds, propane-2,2-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) is unique due to the presence of trifluoromethanesulfonate groups,
Properties
IUPAC Name |
[4-[2-[4-(trifluoromethylsulfonyloxy)phenyl]propan-2-yl]phenyl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6O6S2/c1-15(2,11-3-7-13(8-4-11)28-30(24,25)16(18,19)20)12-5-9-14(10-6-12)29-31(26,27)17(21,22)23/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZAWUXTXDAWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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